molecular formula C16H17BrN4O3S B269669 ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate

ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate

Cat. No. B269669
M. Wt: 425.3 g/mol
InChI Key: PVEJQQFPPGWFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. The compound may also reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, the compound may exhibit antimicrobial properties by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
Ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, the compound has been found to affect the expression of certain genes, which may be involved in its anticancer properties. The physiological effects of the compound include reducing inflammation and inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been found to be effective against various bacteria and fungi. Additionally, the compound has been found to inhibit the growth of cancer cells, which makes it a potential candidate for anticancer drug development. However, the compound also has some limitations. It may exhibit cytotoxic effects on normal cells, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate. One direction is to further study the mechanism of action of the compound, which may lead to the development of more effective drugs. Another direction is to study the compound's potential applications in other fields, such as dermatology and ophthalmology. Additionally, the compound's potential toxicity and side effects should be further studied to ensure its safety for human use.

Synthesis Methods

Ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate can be synthesized using various methods. One of the methods involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 4-bromo-1-ethyl-1H-pyrazole-3-carbonyl chloride. The carbonyl chloride is then reacted with ethyl 4-aminobenzoate to form ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate has been found to have potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its antimicrobial properties and has been found to be effective against various bacteria and fungi.

properties

Product Name

ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate

Molecular Formula

C16H17BrN4O3S

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 4-[(4-bromo-1-ethylpyrazole-3-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C16H17BrN4O3S/c1-3-21-9-12(17)13(20-21)14(22)19-16(25)18-11-7-5-10(6-8-11)15(23)24-4-2/h5-9H,3-4H2,1-2H3,(H2,18,19,22,25)

InChI Key

PVEJQQFPPGWFLD-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC)Br

Origin of Product

United States

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